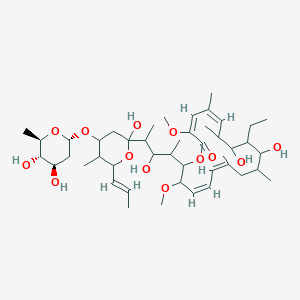
Concanamycin C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
4’-O-De(aminocarbonyl)concanamycin A is typically isolated from the bacterium Streptomyces . The synthetic routes and reaction conditions for its preparation involve complex organic synthesis techniques, often requiring specialized equipment and conditions. Industrial production methods focus on optimizing the yield and purity of the compound, often involving fermentation processes followed by extraction and purification steps .
化学反应分析
4’-O-De(aminocarbonyl)concanamycin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
科学研究应用
4’-O-De(aminocarbonyl)concanamycin A has a wide range of scientific research applications. In chemistry, it is used as a tool to study vacuolar-type ATPases and their role in cellular processes . In biology, it is used to investigate the mechanisms of T cell proliferation and fungal cytotoxicity . In medicine, it has potential therapeutic applications due to its ability to inhibit vacuolar-type ATPases, which are involved in various diseases . In industry, it is used in the development of antifungal agents and other pharmaceuticals .
作用机制
The mechanism of action of 4’-O-De(aminocarbonyl)concanamycin A involves the inhibition of vacuolar-type ATPases . These ATPases are responsible for acidifying intracellular compartments and translocating protons across the plasma membrane . By inhibiting these ATPases, 4’-O-De(aminocarbonyl)concanamycin A disrupts cellular processes that depend on proton gradients, leading to cytotoxic effects . The molecular targets and pathways involved include the vacuolar-type ATPases and associated cellular processes .
相似化合物的比较
4’-O-De(aminocarbonyl)concanamycin A is similar to other macrolide antibiotics, such as Concanamycin A and Bafilomycin . it is unique in its specific inhibition of vacuolar-type ATPases and its cytotoxicity to fungi . Other similar compounds include Bafilomycin A1, which also inhibits vacuolar-type ATPases but has different structural features and biological activities .
生物活性
Concanamycin C, a member of the concanamycin family derived from Streptomyces diastatochromogenes, is recognized for its potent biological activities, particularly as an inhibitor of vacuolar-type H+-ATPase (V-ATPase). This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various cell types, and implications for therapeutic applications.
This compound exerts its biological effects primarily through the inhibition of V-ATPase, an enzyme critical for maintaining pH homeostasis within lysosomes and other intracellular compartments. By inhibiting V-ATPase, this compound disrupts lysosomal acidification, which is essential for various cellular processes including nutrient uptake, protein degradation, and cell signaling.
Structural Characteristics
The structure-activity relationship (SAR) studies indicate that the 18-membered macrolide ring and the 6-membered hemiketal ring are crucial for the inhibitory activity of concanamycins. These structural features allow this compound to intercalate within lipid bilayers with minimal perturbation, facilitating its access to the V-ATPase binding site .
Biological Effects
-
Inhibition of Cell Proliferation
- This compound has been shown to selectively inhibit the proliferation of activated CD8+ cytotoxic T lymphocytes (CTLs). Studies indicate that treatment with this compound leads to significant apoptosis in these cells, characterized by DNA fragmentation and nuclear condensation . This effect is particularly pronounced in activated T-cells, suggesting that V-ATPase activity is vital for their survival during immune responses.
- Impact on Cancer Cells
- Effects on Other Cell Types
Case Study 1: Immune Response Modulation
In a study involving mice immunized with allogeneic tumors, intraperitoneal injection of this compound resulted in a marked decrease in CD8+ CTL populations without affecting CD4+ T cells or B220+ populations. This selective reduction highlights its potential as an immunomodulatory agent .
Case Study 2: Cancer Therapy
A preclinical study evaluated the effects of this compound on bladder cancer cells. The findings indicated that treatment led to significant reductions in cell viability and induced apoptosis via caspase-dependent pathways. Flow cytometry confirmed increased early and late apoptotic cells post-treatment .
Comparative Table of Concanamycins
| Compound | Source | Primary Activity | Potency (nM) | Notes |
|---|---|---|---|---|
| Concanamycin A | Streptomyces diastatochromogenes | V-ATPase Inhibition | 0.1 | Most studied member |
| Concanamycin B | Streptomyces diastatochromogenes | V-ATPase Inhibition | 0.5 | Similar activity profile as A |
| This compound | Streptomyces diastatochromogenes | V-ATPase Inhibition | 0.05 | More potent than A and B |
属性
CAS 编号 |
81552-34-3 |
|---|---|
分子式 |
C45H74O13 |
分子量 |
823.1 g/mol |
IUPAC 名称 |
(3Z,5E,7R,8R,9S,10S,11R,13E,15E,17S,18R)-18-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-4-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-yl]-3-hydroxypentan-2-yl]-9-ethyl-8,10-dihydroxy-3,17-dimethoxy-5,7,11,13-tetramethyl-1-oxacyclooctadeca-3,5,13,15-tetraen-2-one |
InChI |
InChI=1S/C45H74O13/c1-13-16-34-28(7)37(56-38-22-33(46)42(50)31(10)55-38)23-45(52,58-34)30(9)41(49)29(8)43-35(53-11)18-15-17-24(3)19-26(5)39(47)32(14-2)40(48)27(6)20-25(4)21-36(54-12)44(51)57-43/h13,15-18,20-21,26-35,37-43,46-50,52H,14,19,22-23H2,1-12H3/b16-13+,18-15+,24-17+,25-20+,36-21-/t26-,27-,28-,29+,30+,31-,32+,33-,34-,35+,37-,38+,39+,40-,41-,42-,43-,45-/m1/s1 |
InChI 键 |
XKYYLWWOGLVPOR-GKJVGUBMSA-N |
SMILES |
CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC3CC(C(C(O3)C)O)O)O)O)OC)C)C)O |
手性 SMILES |
CC[C@H]1[C@H]([C@@H](C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)/C=C/C)C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)O)O)O)O)OC)/C)C)O |
规范 SMILES |
CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC3CC(C(C(O3)C)O)O)O)O)OC)C)C)O |
Pictograms |
Acute Toxic; Irritant |
同义词 |
concanamycin C TAN 1323 A TAN-1323 A |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















